molecular formula C8H9NO2 B3022791 4-Methoxy-6-methylpyridine-2-carbaldehyde CAS No. 75358-79-1

4-Methoxy-6-methylpyridine-2-carbaldehyde

Cat. No.: B3022791
CAS No.: 75358-79-1
M. Wt: 151.16 g/mol
InChI Key: VIGBXFGFNDLMIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methylpyridine-2-carbaldehyde typically involves the formylation of 4-methoxy-6-methylpyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . The reaction proceeds under controlled temperature conditions to ensure the selective formylation at the 2-position of the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methylpyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function . The methoxy and methyl groups can also affect the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6-methylpyridine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the methoxy, methyl, and aldehyde groups allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

4-methoxy-6-methylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-8(11-2)4-7(5-10)9-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGBXFGFNDLMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00503122
Record name 4-Methoxy-6-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75358-79-1
Record name 4-Methoxy-6-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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